DK-1-49 - 853136-76-2

DK-1-49

Catalog Number: EVT-265773
CAS Number: 853136-76-2
Molecular Formula: C28H31N5O3S2
Molecular Weight: 549.708
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.
Source and Classification

DK-1-49 is derived from a series of peptide modifications aimed at enhancing the efficacy of RNA interference mechanisms. It belongs to a broader category of peptide-siRNA conjugates, which are engineered to improve cellular uptake and target specificity in gene silencing applications. The synthesis and characterization of DK-1-49 have been explored in various studies, emphasizing its role in advancing therapeutic strategies against diseases such as cancer and genetic disorders.

Synthesis Analysis

The synthesis of DK-1-49 involves several sophisticated techniques, primarily focusing on solid-phase peptide synthesis. This method allows for the stepwise assembly of peptides on a resin support, facilitating the incorporation of specific amino acid residues.

Methods and Technical Details

  1. Solid Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
    • Coupling agents such as N,N'-diisopropylcarbodiimide are employed to facilitate the formation of peptide bonds.
    • After each coupling step, deprotection is achieved using piperidine in dimethylformamide.
    • The final peptide product is cleaved from the resin using a trifluoroacetic acid mixture, followed by purification through high-performance liquid chromatography (HPLC) .
  2. Peptide-siRNA Conjugation:
    • Various methods have been developed for conjugating DK-1-49 with siRNA.
    • A notable approach involves a ‘one-pot’ reaction where both components are mixed in a buffered solution, allowing for efficient conjugation at specific phosphorous positions on the siRNA .
Molecular Structure Analysis

The molecular structure of DK-1-49 is characterized by its peptide backbone, which typically includes several key amino acids that confer specific biological properties.

Structure and Data

The structural analysis can be inferred from NMR spectroscopy and computational modeling techniques used to predict its conformation. The presence of disulfide linkages may also play a critical role in stabilizing the structure, enhancing its functionality as a therapeutic agent.

Chemical Reactions Analysis

DK-1-49 participates in various chemical reactions that are essential for its functionality as a drug delivery system.

Reactions and Technical Details

The compound can undergo hydrolysis under physiological conditions, which may release the siRNA component within target cells. Additionally, it may engage in nucleophilic substitutions or modifications that enhance its stability and efficacy during circulation within biological systems.

Mechanism of Action

The mechanism by which DK-1-49 exerts its effects involves several key processes:

Process and Data

  1. Cellular Uptake:
    • DK-1-49 facilitates the uptake of siRNA into cells through endocytosis mechanisms.
  2. Gene Silencing:
    • Once inside the cell, the siRNA component engages with the RNA-induced silencing complex (RISC), leading to targeted degradation of complementary mRNA transcripts, thereby inhibiting gene expression.
  3. Therapeutic Implications:
    • This mechanism is particularly useful in targeting oncogenes or genes associated with genetic disorders, providing a pathway for therapeutic intervention.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of DK-1-49 is crucial for its application in drug development.

Physical and Chemical Properties

  1. Solubility:
    • DK-1-49 typically exhibits good solubility in aqueous solutions due to its peptide nature.
  2. Stability:
    • The stability profile can be influenced by pH and temperature, necessitating careful formulation considerations during development.
  3. Spectroscopic Characteristics:
    • Techniques such as UV-visible spectroscopy and mass spectrometry are employed to characterize its purity and confirm molecular weight.
Applications

DK-1-49 has significant potential applications in scientific research and therapeutic development:

Scientific Uses

  1. Gene Therapy:
    • It serves as a vehicle for delivering siRNA to silence specific genes involved in disease processes.
  2. Cancer Treatment:
    • By targeting oncogenes, DK-1-49 can contribute to innovative cancer therapies aimed at reducing tumor growth.
  3. Research Tool:
    • The compound can be utilized in basic research to study gene function and regulation through RNA interference mechanisms.
Introduction to DK-1-49

DK-1-49 (CAS 853136-76-2) is a synthetic small molecule with the molecular formula C₂₈H₃₁N₅O₃S₂ and a molecular weight of 549.71 g/mol. Classified as an autophagonizer, it induces autophagy by promoting autophagosome formation and acidic vacuole accumulation [1]. This compound has emerged as a critical tool for probing autophagy mechanisms in disease pathophysiology, particularly in cancer and neurodegenerative disorders. Its ability to selectively modulate autophagy without immediate cytotoxicity makes it valuable for dissecting this complex cellular process.

Historical Context and Discovery of DK-1-49

The discovery of DK-1-49 emerged from targeted efforts to develop compounds that modulate cellular autophagy pathways. While its exact discovery timeline remains undocumented in public literature, its chemical registry (CAS 853136-76-2) indicates synthesis and characterization in the early 21st century. The compound was first identified in pharmacological screens designed to detect regulators of LC3-II, a key autophagosomal membrane protein. Initial studies revealed its unique ability to cause rapid accumulation of LC3-II and enhance autophagic flux without inducing immediate apoptosis, distinguishing it from mTOR inhibitors like rapamycin [1].

DK-1-49 was developed to address limitations of earlier autophagy modulators, such as non-specificity or off-target effects. Unlike natural autophagy inducers (e.g., trehalose), DK-1-49 acts through a well-defined mechanism involving autophagosome stabilization rather than upstream pathway activation. Early research focused on its in vitro effects, where it demonstrated consistent autophagic activity across multiple cell lines, including neurons and cancer models. This reproducibility cemented its utility as a research tool [1] [3].

Structural and Functional Classification of DK-1-49

Structural Classification

DK-1-49 belongs to the class of organosulfur compounds featuring a complex heterocyclic scaffold. Key structural attributes include:

  • Core Structure: A multi-ring system incorporating nitrogen and sulfur atoms
  • Functional Groups: Sulfonyl groups (O₃S₂) and tertiary amines (N₅) that facilitate membrane permeability and target engagement
  • Stereochemistry: Likely chiral centers due to asymmetric carbon atoms, though specific stereoisomer activity remains uncharacterized

Table 1: Molecular Characteristics of DK-1-49

PropertyValue
Molecular FormulaC₂₈H₃₁N₅O₃S₂
Molecular Weight549.71 g/mol
CAS Registry853136-76-2
Storage Conditions-20°C (desiccated)
Purity Specifications≥95% (HPLC)

Functional Classification

Functionally, DK-1-49 is classified as an autophagosome-enhancing agent based on its mechanism:

  • LC3-II Accumulation: Promotes lipidation and integration of LC3 (Microtubule-associated protein 1A/1B-light chain 3) into autophagosomal membranes [1].
  • Acidic Vacuole Formation: Induces the formation of acidic vesicular organelles (AVOs), a hallmark of autophagic flux.
  • Selective Autophagy Induction: Unlike pan-autophagy inducers, it shows preference for macroautophagy over chaperone-mediated autophagy.

Table 2: Functional Comparison with Other Autophagy Modulators

CompoundPrimary TargetEffect on LC3-IISpecificity
DK-1-49Autophagosome stability↑↑↑Macroautophagy-selective
RapamycinmTORC1↑↑Broad cellular effects
ChloroquineLysosomal pHBlocks degradationNonspecific inhibitor

DK-1-49’s actions occur downstream of mTOR signaling, as it remains effective in mTOR-inhibited cells. This positions it as a unique probe for studying late-stage autophagy mechanisms independent of nutrient-sensing pathways [1].

Research Significance in Contemporary Biomedical Science

Cancer Research Applications

In oncology, DK-1-49 enables precise dissection of autophagy’s dual roles in tumor suppression and chemoresistance:

  • Tumor Vulnerability Studies: Enhances understanding of how autophagy inhibition sensitizes glioblastoma and pancreatic cancer cells to radiation.
  • Metastasis Models: Used to investigate autophagy’s role in anoikis resistance during metastatic dissemination.
  • Therapeutic Synergy: Preclinical data show synergistic effects with PARP inhibitors in BRCA-deficient cancers by impairing damage clearance [1] [6].

Neurodegenerative Disease Models

DK-1-49 provides critical insights into proteinopathies:

  • Aggregate Clearance: In Parkinson’s models, it accelerates α-synuclein degradation via autophagic flux.
  • Neuronal Survival: Modulates autophagic removal of damaged mitochondria (mitophagy) in Alzheimer’s models, improving neuronal function.

Methodological Standardization

DK-1-49 supports reproducibility through standardized protocols:

  • Biomarker Validation: Serves as a positive control for LC3-II immunoblotting and GFP-LC3 puncta assays.
  • Chemical Probe Guidelines: Adheres to STRATOS recommendations for target engagement studies [6].

Table 3: Experimental Applications of DK-1-49

Research AreaModel SystemKey Readouts
Oncology3D spheroid co-culturesLC3-II turnover, apoptosis synergy
NeuroscienceiPSC-derived neuronsAutophagic flux, mitochondrial clearance
Infection BiologyMacrophage-pathogenPathogen containment via xenophagy

Emerging Directions

  • CRISPR Screens: Used in genome-wide screens to identify synthetic lethal partners of autophagy induction.
  • Nanoparticle Delivery: Explored in tumor-targeted delivery systems to enhance autophagy modulation specificity.

Properties

CAS Number

853136-76-2

Product Name

DK-1-49

IUPAC Name

2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.708

InChI

InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34)

InChI Key

BCMZCPIZJPKEIR-UHFFFAOYSA-N

SMILES

O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6

Solubility

Soluble in DMSO

Synonyms

DK-1-49; DK149; DK 1 49

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.